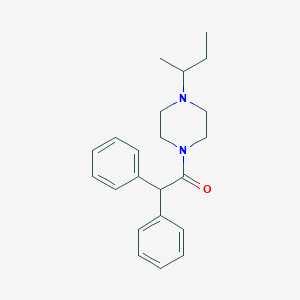

1-Sec-butyl-4-(diphenylacetyl)piperazine

Description

1-Sec-butyl-4-(diphenylacetyl)piperazine is a piperazine derivative characterized by a diphenylacetyl group at the 4-position and a sec-butyl group at the 1-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors and enzymes .

Properties

Molecular Formula |

C22H28N2O |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

1-(4-butan-2-ylpiperazin-1-yl)-2,2-diphenylethanone |

InChI |

InChI=1S/C22H28N2O/c1-3-18(2)23-14-16-24(17-15-23)22(25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,21H,3,14-17H2,1-2H3 |

InChI Key |

PGBLKVWWLWQLHW-UHFFFAOYSA-N |

SMILES |

CCC(C)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCC(C)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 1-sec-butyl-4-(diphenylacetyl)piperazine and their pharmacological or physicochemical properties:

Key Comparative Analyses

In contrast, MT-45’s diphenylethyl group contributes to its psychoactivity via non-specific hydrophobic interactions . Piperazine rings generally outperform piperidine analogues in receptor binding. For example, in adenosine A2A receptor (hA2AAR) ligands, piperazine-linked compounds (Ki = 58 nM) showed 10-fold higher affinity than piperidine analogues (Ki = 594 nM) due to enhanced nitrogen-mediated interactions .

Solubility and Pharmacokinetics Direct attachment of bulky groups (e.g., diphenylacetyl) to piperazine reduces aqueous solubility (<20 µM at pH 2.0–6.5) compared to compounds with ethylene or methylene spacers (80 µM) . However, the sec-butyl group may mitigate this by introducing moderate hydrophobicity without excessive steric hindrance .

Metabolic Stability The sec-butyl group in 1-sec-butyl-4-(diphenylacetyl)piperazine may offer better oxidative stability compared to MT-45’s cyclohexyl group, which is prone to hydroxylation . Piperazine rings are susceptible to MnO2-mediated oxidation at the N1 position, but diphenylacetyl’s electron-withdrawing effects could stabilize the ring against degradation .

Selectivity and Bioactivity

- Diphenylacetyl-containing compounds (e.g., PAF antagonists) exhibit high oral activity due to balanced lipophilicity and resistance to first-pass metabolism . In contrast, morpholine or piperidine bioisosteres (e.g., Alzheimer’s inhibitors) show reduced activity, emphasizing piperazine’s critical role in target engagement .

- The three-carbon alkyl linker in 5-HT1A ligands (similar to the sec-butyl group) optimizes spatial orientation for receptor binding, suggesting analogous benefits in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.